molecular formula C11H15BrN2O3 B582566 4-Bromo-5-(isopentyloxy)-2-nitroaniline CAS No. 1255574-61-8

4-Bromo-5-(isopentyloxy)-2-nitroaniline

Cat. No. B582566
M. Wt: 303.156
InChI Key: YWBRNGDBCRWWLK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with aniline or a substituted aniline. The bromine and nitro groups could be introduced using electrophilic aromatic substitution reactions . The isopentyloxy group might be introduced through a nucleophilic substitution reaction .


Chemical Reactions Analysis

The compound could participate in various reactions. The amino group could be acylated or alkylated. The bromine atom could be replaced in a nucleophilic aromatic substitution reaction .

Scientific Research Applications

Green Synthesis and Urease Inhibitory Activity

A study reported the green synthesis of a Schiff base compound via the condensation reaction of 2-chloro-4-nitroaniline and 5-bromo-2-hydroxybenzaldehyde. The synthesized compound showed significant urease inhibitory activity, suggesting its potential application in medicine and agriculture as a urease inhibitor (Zulfiqar et al., 2020).

Phase Equilibria and Crystallization Studies

Research on the phase diagram of urea–4-bromo-2-nitroaniline system highlighted a large miscibility gap and the formation of a eutectic and a monotectic. This study provides valuable information for the understanding of solid solutions and crystallization processes involving nitroaniline derivatives (Reddi et al., 2012).

Synthetic Methodologies

Another study focused on the synthesis of 4-Bromo-2-chlorotoluene from 4-bromo-2-nitrotoluene, demonstrating the utility of nitroaniline derivatives in the synthesis of complex aromatic compounds (Xue Xu, 2006).

Novel Synthesis Approaches

A novel method for the synthesis of 2-bromo-4-nitrophenol using 2-methoxy-5-nitroaniline as the starting material was reported. This study illustrates the flexibility of nitroaniline derivatives in synthetic chemistry, enabling the production of various aromatic compounds (Li Zi-ying, 2008).

Hetero-Cope Rearrangement

Research on the hetero-Cope rearrangement of 4-tert-butyl-phenyl-tert-butylhydroxylamine to produce a highly water-soluble nitroxide demonstrates the use of nitroaniline derivatives in the synthesis of stable free radicals, which are important in various chemical reactions (Marx & Rassat, 2002).

Safety And Hazards

As with any chemical compound, handling “4-Bromo-5-(isopentyloxy)-2-nitroaniline” would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information .

properties

IUPAC Name

4-bromo-5-(3-methylbutoxy)-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O3/c1-7(2)3-4-17-11-6-9(13)10(14(15)16)5-8(11)12/h5-7H,3-4,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWBRNGDBCRWWLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C=C(C(=C1)N)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681495
Record name 4-Bromo-5-(3-methylbutoxy)-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-(isopentyloxy)-2-nitroaniline

CAS RN

1255574-61-8
Record name Benzenamine, 4-bromo-5-(3-methylbutoxy)-2-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255574-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-5-(3-methylbutoxy)-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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